1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of caustic soda lye at a temperature of 55-60°C . The reaction is carried out under autogenously generated pressure to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Aromatic substitution reactions can occur, particularly at the fluorobenzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
1,1’-[2,2-Propanediylbis(4,1-phenyleneoxy)]bis{3-[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol}: A compound with a similar structure but different functional groups, leading to distinct chemical properties and applications.
1,1’-[1,2-ethanediylbis(oxy)]bis[2,4,6-tribromobenzene]: Another related compound with different substituents on the aromatic rings, resulting in unique reactivity and uses.
Uniqueness
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] stands out due to its combination of sulfonyl and fluorobenzene groups, which confer specific chemical and biological properties. This makes it particularly valuable for applications requiring strong interactions with biological targets or high chemical stability.
Properties
CAS No. |
95243-92-8 |
---|---|
Molecular Formula |
C36H24F2O6S3 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-2-[4-[4-[2-(2-fluorophenyl)sulfonylphenoxy]phenyl]sulfanylphenoxy]benzene |
InChI |
InChI=1S/C36H24F2O6S3/c37-29-9-1-5-13-33(29)46(39,40)35-15-7-3-11-31(35)43-25-17-21-27(22-18-25)45-28-23-19-26(20-24-28)44-32-12-4-8-16-36(32)47(41,42)34-14-6-2-10-30(34)38/h1-24H |
InChI Key |
DLHUFBJDUZDWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC4=CC=CC=C4S(=O)(=O)C5=CC=CC=C5F)S(=O)(=O)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.